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molecular formula C13H11N3O3S B8423436 2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide

2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide

Cat. No. B8423436
M. Wt: 289.31 g/mol
InChI Key: YEBGFFOJWZBXHS-UHFFFAOYSA-N
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Patent
US08003695B2

Procedure details

To a mixture of 5-bromo-2-(carbamoylamino)thiophene-3-carboxamide (1.0 g, 3.79 mmol), 4-formylphenylboronic acid (0.625 g, 4.17 mmol) and tetrakis(triphenylphosphine) Pd catalyst (0.438 g, 0.379 mmol) in DME (50 ml) was added a saturated aqueous solution of sodium hydrogen carbonate (10 ml). The reaction vessel was flushed with nitrogen and heated to 90° C. overnight. LCMS indicated complete consumption of the starting material. The reaction mixture was concentrated using a rotary evaporator. The resultant dark brown residue was dissolved in DCM (17 ml) and stirred with aqueous 2M sodium hydroxide solution (8.5 ml) for 20 minutes. Diethyl ether (20 ml) was added and the mixture stirred for a further 30 minutes. The resultant suspension was sonicated for 2 minutes. Filtration gave a precipitate, which was washed with hot diethyl ether to give a coloured solid (440 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.625 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine) Pd
Quantity
0.438 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([NH:7][C:8](=[O:10])[NH2:9])=[C:4]([C:11]([NH2:13])=[O:12])[CH:3]=1.[CH:14]([C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1)=[O:15].C(=O)([O-])O.[Na+]>COCCOC>[C:8]([NH:7][C:5]1[S:6][C:2]([C:19]2[CH:20]=[CH:21][C:16]([CH:14]=[O:15])=[CH:17][CH:18]=2)=[CH:3][C:4]=1[C:11]([NH2:13])=[O:12])(=[O:10])[NH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(S1)NC(N)=O)C(=O)N
Name
Quantity
0.625 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
tetrakis(triphenylphosphine) Pd
Quantity
0.438 g
Type
catalyst
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred with aqueous 2M sodium hydroxide solution (8.5 ml) for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resultant dark brown residue was dissolved in DCM (17 ml)
ADDITION
Type
ADDITION
Details
Diethyl ether (20 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resultant suspension was sonicated for 2 minutes
Duration
2 min
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gave a precipitate, which
WASH
Type
WASH
Details
was washed with hot diethyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(N)(=O)NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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